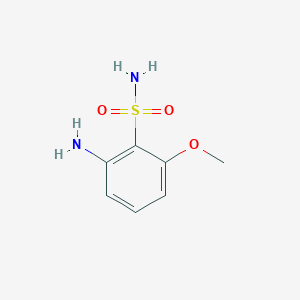

2-アミノ-6-メトキシベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-6-methoxybenzenesulfonamide is a sulfonamide compound that is part of a broader class of organic compounds characterized by a sulfonamide group attached to an aromatic ring. Sulfonamides are known for their diverse applications, including medicinal chemistry, where they serve as the basis for a variety of drugs, particularly antibiotics.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are closely related to 2-amino-6-methoxybenzenesulfonamide, can be achieved through a direct N-alkylation process. This process involves the use of alcohols as alkylating agents and is facilitated by the recognition of different types of amino groups in the presence of a transition metal catalyst. This method represents a highly efficient and general strategy for the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be extensively characterized using various spectroscopic techniques. For instance, a related sulfonamide compound was synthesized and its structure was determined using FT-IR, 1H and 13C NMR, UV–Vis, and X-ray single crystal techniques. The compound was found to crystallize in the monoclinic space group with specific unit cell parameters. Density functional theory (DFT) calculations were also performed to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which showed good agreement with experimental values .

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions. For example, 2,4-dinitrobenzenesulfonamides can be alkylated to produce N, N-disubstituted sulfonamides with excellent yields. These reactions can be carried out using the Mitsunobu reaction or conventional methods. The 2,4-dinitrobenzenesulfonamide group can be selectively removed without affecting other sulfonamide groups, allowing for the preparation of a wide variety of secondary amines and diamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be predicted and analyzed using computational methods such as DFT. These calculations can provide insights into the molecular electrostatic potential, natural bond orbital analysis, frontier molecular orbital analysis, thermodynamic properties, dipole moments, and HOMO-LUMO energy. Such theoretical analyses are crucial for understanding the reactivity and stability of these compounds. The experimental and theoretical data often correlate well, providing a reliable framework for the prediction of physical and chemical properties .

科学的研究の応用

抗菌性

スルホンアミド類は、2-アミノ-6-メトキシベンゼンスルホンアミドを含め、幅広い抗菌性を有しています。 ヒトおよび動物の細菌感染症の治療に使用されています .

炭酸脱水酵素阻害活性

スルホンアミド類は、炭酸脱水酵素阻害活性も示します。炭酸脱水酵素は、二酸化炭素と水を炭酸、プロトン、および重炭酸イオンに迅速に相互変換するのを助ける酵素です。 この酵素の阻害剤は、緑内障の治療に使用されてきました .

ジヒドロ葉酸合成酵素阻害活性

スルホンアミド類は、ジヒドロ葉酸合成酵素阻害活性も示します。 ジヒドロ葉酸合成酵素は、葉酸合成経路に関与する酵素であり、その阻害はマラリアなどの病気の治療に役立ちます .

利尿の治療

スルホンアミド類は、大量の尿の生成を特徴とする利尿症の治療に役割を果たします .

低血糖症の治療

スルホンアミド類は、血液中のグルコースレベルが異常に低い状態である低血糖症の治療に使用できます .

甲状腺炎の治療

スルホンアミド類は、甲状腺の炎症である甲状腺炎の治療に使用できます .

炎症の治療

スルホンアミド類は抗炎症作用を持ち、さまざまな炎症性疾患の治療に使用できます .

緑内障の治療

スルホンアミド類は、緑内障の治療に使用できます。緑内障は、目の内部圧力の上昇が原因で、多くの場合、視神経を損傷する目の病気のグループです .

作用機序

Target of Action

2-Amino-6-methoxybenzenesulfonamide is a type of sulfonamide, a group of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, respiration, and the synthesis of folic acid, which is essential for DNA production .

Mode of Action

Sulfonamides, including 2-Amino-6-methoxybenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They bind to the active sites of their target enzymes and inhibit their function . This inhibition disrupts the synthesis of folic acid, which in turn affects the production of DNA in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides affects multiple biochemical pathways. The most significant of these is the folate pathway , which is responsible for the production of tetrahydrofolate, a coenzyme required for the synthesis of nucleic acids and amino acids . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a key step in the folate pathway .

Pharmacokinetics

The pharmacokinetic properties of 2-Amino-6-methoxybenzenesulfonamide, like other sulfonamides, influence its bioavailability and therapeutic efficacy. Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of 2-Amino-6-methoxybenzenesulfonamide is the inhibition of bacterial growth, due to the disruption of folic acid synthesis and, consequently, DNA production . This makes sulfonamides effective antibacterial agents. They are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-amino-6-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRQFJDFKCFILC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1S(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463343 |

Source

|

| Record name | Benzenesulfonamide, 2-amino-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

393089-40-2 |

Source

|

| Record name | Benzenesulfonamide, 2-amino-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。